molecular formula C5H7F2NO2S B8388581 1-Ethenesulfonyl-3,3-difluoro-azetidine

1-Ethenesulfonyl-3,3-difluoro-azetidine

Cat. No.: B8388581
M. Wt: 183.18 g/mol
InChI Key: DKCGSAABJSJOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenesulfonyl-3,3-difluoro-azetidine is a heterocyclic compound featuring a four-membered azetidine ring with two fluorine atoms at the 3-position and an ethenesulfonyl (vinylsulfonyl) substituent at the 1-position. The ethenesulfonyl group introduces strong electron-withdrawing properties, which can enhance electrophilic reactivity and influence ring strain.

Properties

Molecular Formula

C5H7F2NO2S

Molecular Weight

183.18 g/mol

IUPAC Name

1-ethenylsulfonyl-3,3-difluoroazetidine

InChI

InChI=1S/C5H7F2NO2S/c1-2-11(9,10)8-3-5(6,7)4-8/h2H,1,3-4H2

InChI Key

DKCGSAABJSJOHZ-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)N1CC(C1)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Functional Group Analysis

  • Ethenesulfonyl vs. Ethylsulfonyl : The ethenesulfonyl group in the target compound is more electrophilic than the ethylsulfonyl group in 1-(ethylsulfonyl)azetidine-3-carboxylic acid . This makes the former more reactive in Michael addition or nucleophilic substitution reactions.
  • Fluorine Substitution: The 3,3-difluoro substitution in both the target compound and 3,3-difluoroazetidine hydrochloride increases ring strain and rigidity compared to non-fluorinated analogs (e.g., 3-methylazetidine hydrochloride, similarity score 0.55) . This rigidity is advantageous in medicinal chemistry for stabilizing bioactive conformations.
  • Leaving Groups : The methanesulfonate group in 1-diphenylmethyl-3-azetidinyl methanesulfonate serves as a superior leaving group compared to the ethenesulfonyl moiety, favoring SN2-type reactions .

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